(R)-3-Amino-2-methylpropanoic Acid-d3
CAS No.:
Cat. No.: VC0204356
Molecular Formula: C₄H₆D₃NO₂
Molecular Weight: 106.14
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄H₆D₃NO₂ |
---|---|
Molecular Weight | 106.14 |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
(R)-3-Amino-2-methylpropanoic Acid-d3 has a molecular formula of C4H6D3NO2, reflecting the replacement of three hydrogen atoms with deuterium atoms . This substitution results in a molecular weight of 106.14 g/mol, slightly higher than the non-deuterated version (103.12 g/mol) due to the greater mass of deuterium compared to hydrogen .
The compound is identified by its CAS number 1219803-65-2, while the non-deuterated form has a CAS number of 10569-72-9 . An alternative CAS number 375379 may also be referenced for the deuterated version .
The structure can be represented using various chemical notations:
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SMILES notation: OC(C@HCN)=O
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InChI notation: InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3
Physical and Chemical Properties
The physical and chemical properties of (R)-3-Amino-2-methylpropanoic Acid-d3 closely resemble those of the non-deuterated counterpart, with subtle differences attributable to the deuterium labeling. While specific data for the deuterated version is limited in the available literature, we can infer properties from the non-deuterated form and general principles of isotope effects.
Table 1: Comparative Properties of (R)-3-Amino-2-methylpropanoic Acid and its Deuterated Analog
Property | (R)-3-Amino-2-methylpropanoic Acid | (R)-3-Amino-2-methylpropanoic Acid-d3 |
---|---|---|
Molecular Formula | C4H9NO2 | C4H6D3NO2 |
Molecular Weight | 103.12 g/mol | 106.14 g/mol |
Melting Point | 181°C | Expected to be similar to non-deuterated form |
CAS Number | 10569-72-9 | 1219803-65-2 |
Structure | Amino acid with a methyl group at C-2 | Identical structure with three deuterium atoms replacing hydrogens |
The deuterium labeling is expected to have minimal impact on most physical properties, though it can affect reaction kinetics due to the kinetic isotope effect. Bonds to deuterium typically break more slowly than bonds to hydrogen, which can influence metabolic processing and reaction rates in research applications .
Biological Significance
Connection to Metabolic Health
Research has indicated that 3-Amino-2-methylpropanoic Acid could induce browning of white adipose tissue and stimulate hepatic β-oxidation, processes that are beneficial for metabolic health . Furthermore, levels of this compound have been found to be inversely correlated with cardiometabolic risk factors, suggesting its potential role in metabolic disease prevention .
Studies by Roberts and colleagues (published in Cell Metabolism, 2014) have contributed significantly to understanding this compound's role in exercise-induced protection from metabolic diseases . Their research suggests that 3-Amino-2-methylpropanoic Acid may serve as a mediator for some of the beneficial metabolic effects observed with regular physical activity.
These findings position (R)-3-Amino-2-methylpropanoic Acid-d3 as a valuable research tool for investigating metabolic pathways related to exercise physiology and metabolic disease prevention.
Research Applications
Applications in Metabolic Research
(R)-3-Amino-2-methylpropanoic Acid-d3 serves as an essential tool in metabolic research, allowing scientists to track the metabolism and distribution of the compound through various biological systems with high precision. The deuterium labeling enables researchers to distinguish between endogenous and exogenously administered compound, facilitating studies on metabolism, distribution, and biological effects .
This capability is particularly valuable in research examining the relationship between exercise, 3-aminoisobutyric acid levels, and metabolic health outcomes. By using the deuterated analog, researchers can more accurately quantify changes in concentration and determine the metabolic fate of the compound, providing insights into its mechanism of action.
Analytical Applications
Stable isotope-labeled compounds like (R)-3-Amino-2-methylpropanoic Acid-d3 are widely used as internal standards in quantitative mass spectrometry. The deuterium labeling provides a mass shift that allows the compound to be distinguished from the endogenous non-labeled version while maintaining nearly identical chemical properties during sample preparation and chromatographic separation.
This application is particularly important in metabolomics studies, clinical research, and pharmaceutical development, where accurate quantification of 3-aminoisobutyric acid levels may provide insights into metabolic health, disease progression, or drug effects.
Synthesis and Availability
Supplier | Product Code | Form | Package Size |
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Toronto Research Chemicals | TRC-A617397-100MG | Neat | 100 mg |
LGC Standards | TRC-A617397-100MG | Neat | 100 mg |
LabMix24 | TRC-A617397-100MG | Not specified | 100 mg |
These suppliers provide high-quality analytical standards primarily for research purposes . The compound is typically supplied in its neat form, although solution preparations may be available upon request. As with many specialized research chemicals, its availability may be subject to certain restrictions or documentation requirements, particularly for international shipping .
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